2-Chloro-4,5-dimethyloxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6ClNO |
|---|---|
Molecular Weight |
131.56 g/mol |
IUPAC Name |
2-chloro-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C5H6ClNO/c1-3-4(2)8-5(6)7-3/h1-2H3 |
InChI Key |
AEPSMLKSUJDZRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)Cl)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 4,5 Dimethyloxazole and Its Precursors
Strategies for the Construction of the 4,5-Dimethyloxazole (B1362471) Core
The formation of the central 4,5-dimethyloxazole ring is a critical step, and various synthetic strategies have been developed to achieve this. These methods often focus on building the heterocyclic system from acyclic precursors through cyclization and condensation reactions.
Cyclization Reactions Utilizing Amino Alcohols or Amino Acid Derivatives
Cyclization reactions are a cornerstone of heterocyclic synthesis. In the context of the 4,5-dimethyloxazole core, amino alcohols and their derivatives are common starting materials. One approach involves the condensation reaction of an amino alcohol with a carboxylic acid or its derivative, which is then followed by a cyclization step to form the oxazole (B20620) ring. ontosight.ai For instance, the reaction of 2-amino-2-methylpropan-1-ol with acetic anhydride (B1165640) can be employed to produce 4,5-dimethyloxazole.
Modifications of classical methods, such as the Robinson-Gabriel synthesis, have expanded the scope of accessible starting materials. A notable extension allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org This is accomplished through the side-chain oxidation of β-keto amides, which are derived from amino acids, followed by a cyclodehydration reaction. wikipedia.org
Condensation Reactions Involving Aldehydes and Amino Alcohols Bearing Geminal Dimethyl Groups
Condensation reactions provide a direct route to the oxazole core. The synthesis of 2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole can be achieved through the reaction of aldehydes and amino alcohols. While not forming the 4,5-dimethyl core directly, the reaction of ethylamine (B1201723) with 2,3-butanedione (B143835) in the presence of an acid catalyst is a relevant example of building the oxazole ring system, yielding 2-ethyl-4,5-dimethyloxazole.
One-Pot Cascade Assembly Reactions (e.g., from Primary Amides and Acetylene (B1199291) Gas in Superbasic Media)
Modern synthetic chemistry has seen a rise in one-pot reactions that combine multiple steps into a single, efficient process. A notable example is the cascade assembly of 2-substituted-4,5-dimethyloxazoles from primary amides and acetylene gas. researchgate.netresearchgate.net This reaction is conducted in a KOH/MeOH/DMSO catalytic triad (B1167595) at elevated temperatures (90 °C). researchgate.netresearchgate.net The process involves a complex cascade sequence that begins with the N-vinylation of the amide, followed by enamine-imine isomerization, imine ethynylation, and finally, an intramolecular O-vinylation to close the oxazole ring. researchgate.netcolab.ws This method is notable for its ability to successfully compete with the alkaline hydrolysis of the amide starting material, offering yields in the range of 16–58%. researchgate.netresearchgate.netresearchgate.net
| Reactants | Catalytic System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Primary Amide, Acetylene Gas | KOH/MeOH/DMSO | 90 °C | 2 h | 16–58% | researchgate.netresearchgate.net |
Application and Optimization of Classical Oxazole Synthesis Methods (e.g., Bredereck, Robinson-Gabriel, Fischer)
Classical methods for oxazole synthesis remain relevant and are often adapted for specific targets. tandfonline.com
Bredereck Reaction : This method synthesizes oxazoles, typically 2,4-disubstituted ones, by reacting α-haloketones with amides. tandfonline.comijpsonline.com
Robinson-Gabriel Synthesis : This approach involves the intramolecular reaction of a 2-acylamino-ketone followed by dehydration to yield the oxazole. wikipedia.org A cyclodehydrating agent is required for this transformation. wikipedia.org The yield of this reaction can be sensitive to the choice of dehydrating agent; while agents like PCl₅, H₂SO₄, and POCl₃ may result in lower yields, the use of polyphosphoric acid can increase yields to 50-60%. ijpsonline.com
Fischer Oxazole Synthesis : Discovered by Emil Fischer in 1896, this synthesis produces 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgijpsonline.com It is a dehydration reaction that can proceed under mild conditions. wikipedia.org
| Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Bredereck Reaction | α-Haloketones, Amides | Forms 2,4-disubstituted oxazoles. | tandfonline.comijpsonline.com |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketones | Requires a cyclodehydrating agent; yield can be optimized. | wikipedia.orgijpsonline.com |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | One of the earliest methods for 2,5-disubstituted oxazoles. | wikipedia.orgijpsonline.com |
Regioselective Introduction of the Chlorine Atom at the 2-Position
Once the 4,5-dimethyloxazole core is formed, the next crucial step is the regioselective introduction of a chlorine atom at the 2-position to yield the target compound, 2-chloro-4,5-dimethyloxazole.
Direct Halogenation Strategies and Challenges
Directly chlorinating the 4,5-dimethyloxazole ring at the 2-position presents significant challenges due to the potential for reaction at other sites. For instance, the direct halogenation of 2-aryl-4,5-dimethyl-1,3-oxazoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in acetonitrile (B52724) has been shown to occur with high regioselectivity at the 4-methyl group, not the desired 2-position. thieme-connect.com
Transformation from Corresponding N-Oxides via Simultaneous Reduction and Regioselective Chlorination
A significant pathway to obtain this compound and its analogs involves the transformation of the corresponding oxazole N-oxides. This method capitalizes on a simultaneous reduction of the N-oxide and a regioselective chlorination at the 2-position of the oxazole ring. The reaction is typically facilitated by chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Research has demonstrated that 2-(1-chloroalkyl)-4,5-dimethyloxazoles can be prepared from their unstable N-oxide precursors in high yields, generally ranging from 84% to 91%. This process is not only efficient but also highly regioselective, favoring chlorination at the desired C2 position. For instance, the treatment of various 2-alkyl-4,5-dimethyloxazole N-oxides with POCl₃ or SOCl₂ provides the corresponding 2-(1-chloroalkyl)-4,5-dimethyloxazoles.
It is noteworthy that the reaction conditions can influence the outcome. In some cases, particularly with 2-aryl-4-benzyl-5-methyloxazole N-oxides, treatment with POCl₃ can lead to an unusual ring-opening reaction, yielding (Z)-N-(3-oxo-1-phenylbut-1-en-2-yl)arylamides, instead of the expected deoxygenation-chlorination product. The yields for this ring-opening reaction can vary widely, from 25% to 92%.
A facile and highly regioselective process has also been described for the formation of 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts, highlighting the influence of the substrate's salt form on the reaction's regioselectivity.
Table 1: Synthesis of 2-(1-Chloroalkyl)-4,5-dimethyloxazoles from N-Oxides
| N-Oxide Precursor | Reagent | Product | Yield (%) | Reference |
| 2-Alkyl-4,5-dimethyloxazole N-oxide | POCl₃ or SOCl₂ | 2-(1-Chloroalkyl)-4,5-dimethyloxazole | 84-91 | |
| 2-(2-Chlorophenyl)-4,5-dimethyloxazole 3-oxide | POCl₃ | 4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole (B1321521) | Not specified |
Utilization of Pre-functionalized Chlorinated Building Blocks
The synthesis of derivatives of this compound can also be achieved by employing the chloro-oxazole itself as a pre-functionalized building block. This approach is valuable for introducing further diversity into the final molecule by reacting the chlorinated oxazole with various nucleophiles.
A documented example involves the reaction of this compound with 2-methylaminoethanol. In this synthesis, the mixture is heated to 120°C, leading to the displacement of the chlorine atom and the formation of 2-[N-methyl-N-(2-(4,5-dimethyloxazolyl))amino]ethanol. This demonstrates the utility of this compound as a scaffold for constructing more complex molecules.
Another strategy that falls under this category is the construction of the oxazole ring from chlorinated starting materials. For example, 2-(chloromethyl)-4,5-diaryloxazoles can be prepared through the cyclization of chloroacetyl esters of substituted benzoins with ammonium (B1175870) acetate (B1210297) in acetic acid. This method assembles the oxazole ring with the chlorinated functionality already in place.
Table 2: Reactions Utilizing Chlorinated Oxazole Building Blocks
| Chlorinated Building Block | Reactant | Product | Conditions | Reference |
| This compound | 2-Methylaminoethanol | 2-[N-Methyl-N-(2-(4,5-dimethyloxazolyl))amino]ethanol | 120°C, 40 minutes | |
| Chloroacetyl esters of substituted benzoins | Ammonium acetate | 2-(Chloromethyl)-4,5-diaryloxazoles | Acetic acid |
Synthesis of Key Intermediates for this compound
The efficient synthesis of this compound relies on the availability of key intermediates. These include precursors with a chloromethyl group, carboxylic acid derivatives, and oxazoles substituted with aryl or heteroaryl groups prior to the final chlorination step.
Preparation of 2-(Chloromethyl)-4,5-dimethyloxazole and its Analogues
The synthesis of 2-(chloromethyl)-4,5-dimethyloxazole and its analogues often mirrors the methods used for direct chlorination at the 2-position, primarily through the reaction of corresponding N-oxides with a chlorinating agent like phosphorus oxychloride. For example, 4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole is synthesized from 2-(2-chlorophenyl)-4,5-dimethyloxazole 3-oxide using POCl₃ in dichloroethane.
This transformation is a general method for introducing a chloromethyl group onto the oxazole ring, providing a reactive handle for further functionalization.
Synthetic Routes to 4,5-Dimethyloxazole Carboxylic Acid Derivatives
4,5-Dimethyloxazole carboxylic acid derivatives are valuable intermediates. One straightforward method to obtain 2,5-dimethyloxazole-4-carboxylic acid is through the hydrolysis of its corresponding ester. For instance, treating t-butyl 2,5-dimethyloxazole-4-carboxylate with hydrogen chloride in chloroform (B151607) at room temperature yields the carboxylic acid in 57% yield.
The synthesis of the ester precursor, t-butyl 2,5-dimethyloxazole-4-carboxylate, can be achieved by refluxing t-butyl 2-acetylamino-3-bromo-2-alkenoate with triethylamine (B128534) in benzene, affording the product in approximately 40% yield. An alternative route to methyl 2,5-dimethyloxazole-4-carboxylate involves the rhodium-catalyzed reaction of methyl 2-diazo-3-oxobutanoate in acetonitrile, yielding the product in 73% yield. Subsequent hydrolysis of this methyl ester with lithium hydroxide (B78521) provides 2,5-dimethyloxazole-4-carboxylic acid in 72% yield.
Table 3: Synthesis of 4,5-Dimethyloxazole Carboxylic Acid Derivatives
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| t-Butyl 2,5-dimethyloxazole-4-carboxylate | HCl, Chloroform | 2,5-Dimethyloxazole-4-carboxylic acid | 57 | |
| t-Butyl 2-acetylamino-3-bromo-2-butenoate | Triethylamine, Benzene | t-Butyl 2,5-dimethyloxazole-4-carboxylate | ~40 | |
| Methyl 2-diazo-3-oxobutanoate | Dirhodium tetraacetate, Acetonitrile | Methyl 2,5-dimethyloxazole-4-carboxylate | 73 | |
| Methyl 2,5-dimethyloxazole-4-carboxylate | LiOH, THF/H₂O | 2,5-Dimethyloxazole-4-carboxylic acid | 72 |
Strategies for Introducing Aryl or Heteroaryl Substituents at the 2-Position Pre-Chlorination
Introducing aryl or heteroaryl groups at the 2-position of the 4,5-dimethyloxazole core before the final chlorination step is a key strategy for creating a diverse range of compounds. Several methods exist for this purpose.
One approach involves the reaction of butanedione monooxime with a corresponding aryl aldehyde. The resulting N-oxide intermediate can then be treated with phosphorus oxychloride to yield the 2-aryl-4,5-dimethyloxazole derivative. For example, 2-(2-fluorophenyl)-4,5-dimethyloxazole 3-oxide was obtained in 81% yield, and the 4-fluorophenyl analog in 47% yield.
Another powerful technique is the Suzuki cross-coupling reaction. This has been demonstrated by reacting 4-(4-bromophenyl)-2,5-dimethyloxazole with a substituted phenylboronic acid in the presence of a palladium catalyst to produce novel 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole derivatives.
More recently, a one-pot synthesis of
Reactivity and Mechanistic Studies of 2 Chloro 4,5 Dimethyloxazole
Electrophilic Substitution Reactions on the Oxazole (B20620) Ring System
The inherent electronic nature of the oxazole ring, characterized by the presence of two heteroatoms, renders it susceptible to electrophilic attack. The regioselectivity and rate of these reactions are profoundly influenced by the existing substituents on the ring.
Positional Selectivity in Electrophilic Attack (e.g., Preferential Substitution at C-5)
In general, electrophilic substitution on the oxazole ring occurs preferentially at the C-5 position. This selectivity is attributed to the higher electron density at this position, which can be rationalized through resonance theory. The oxygen atom can donate a lone pair of electrons, leading to a resonance structure with a negative charge on C-5, thereby making it the most nucleophilic site.
For 2-Chloro-4,5-dimethyloxazole, the presence of two methyl groups at C-4 and C-5 would typically further activate the ring towards electrophilic attack. However, with the C-5 position already substituted, electrophilic attack would be directed to the next most activated and sterically accessible position. In this specific case, with both C-4 and C-5 positions occupied by methyl groups, electrophilic substitution on the oxazole ring itself is significantly hindered. Any potential electrophilic attack would likely occur on the methyl groups under forcing conditions, leading to side-chain substitution rather than substitution on the aromatic ring.
Electronic Influence of Chlorine and Methyl Substituents on Ring Activation/Deactivation
The substituents on the oxazole ring play a crucial role in modulating its reactivity towards electrophiles.
Methyl Groups (at C-4 and C-5): The two methyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density of the oxazole ring, thereby activating it towards electrophilic substitution. The presence of these groups would generally enhance the rate of reaction compared to an unsubstituted oxazole.
The net effect on the ring's reactivity is a balance between these opposing electronic influences. While the methyl groups enhance the nucleophilicity of the ring, the chlorine atom diminishes it. This interplay of electronic effects makes the prediction of reactivity complex and often requires experimental validation.
Nucleophilic Substitution Reactions at the 2-Chloro Position
The C-2 position of the oxazole ring is inherently electron-deficient due to the adjacent electronegative nitrogen and oxygen atoms. The presence of a good leaving group, such as a chlorine atom, at this position makes it a prime site for nucleophilic attack.
Investigating the Mechanism of Halogen Displacement (e.g., SNAr Pathways)
The displacement of the chlorine atom in this compound by a nucleophile is anticipated to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a leaving group.
The SNAr mechanism typically involves two steps:
Addition of the Nucleophile: The nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is stabilized by the adjacent heteroatoms (nitrogen and oxygen) through resonance.
Elimination of the Leaving Group: The chloride ion is expelled from the intermediate, and the aromaticity of the oxazole ring is restored, yielding the substituted product.
The rate of the SNAr reaction is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the electronic stability of the intermediate. The electron-withdrawing nature of the oxazole ring itself, particularly the nitrogen atom, facilitates the formation and stabilization of the negatively charged intermediate, thus promoting the SNAr pathway.
Scope and Limitations of Diverse Nucleophilic Reagents
A wide array of nucleophiles can be employed to displace the chlorine atom at the C-2 position of this compound. The success of the reaction depends on the nucleophilicity of the reagent and the reaction conditions.
| Nucleophile Category | Examples of Nucleophiles | Expected Reactivity |
| Oxygen Nucleophiles | Alkoxides (e.g., NaOCH₃), Phenoxides | Good reactivity to form 2-alkoxy or 2-aryloxy-4,5-dimethyloxazoles. |
| Nitrogen Nucleophiles | Amines (primary and secondary), Anilines | Generally good to excellent reactivity to yield 2-amino-4,5-dimethyloxazoles. |
| Sulfur Nucleophiles | Thiolates (e.g., NaSCH₃), Thiophenoxides | Strong nucleophiles, expected to react readily to form 2-thioether derivatives. |
| Carbon Nucleophiles | Grignard reagents, Organolithium compounds | May react, but can be complicated by side reactions or lack of selectivity. |
Limitations:
Steric Hindrance: Bulky nucleophiles may experience steric hindrance from the adjacent methyl group at the C-4 position, potentially slowing down the reaction rate.
Basicity of the Nucleophile: Very strong bases might induce side reactions, such as deprotonation of the methyl groups.
Hard and Soft Nucleophiles: The reactivity can also be influenced by the hard and soft acid-base (HSAB) principle, where the electrophilic C-2 carbon has a certain degree of hardness.
Regioselectivity and Stereochemical Outcomes in Product Formation
Regioselectivity: The nucleophilic substitution in this compound is highly regioselective. The attack exclusively occurs at the C-2 position due to the strong activation provided by the adjacent nitrogen and oxygen atoms and the presence of a good leaving group (Cl). The C-4 and C-5 positions are not susceptible to nucleophilic attack under normal SNAr conditions.
Stereochemical Outcomes: Since the C-2 carbon of the oxazole ring is sp² hybridized and planar, the nucleophilic attack occurs perpendicular to the plane of the ring. The resulting product will also be planar at the C-2 position. If the incoming nucleophile or the resulting product contains a chiral center, the reaction may lead to the formation of stereoisomers. However, the substitution reaction at the achiral oxazole ring itself does not induce chirality. Therefore, if an achiral nucleophile is used, the product will be achiral. If a racemic mixture of a chiral nucleophile is used, a racemic mixture of the product will be formed. If an enantiomerically pure chiral nucleophile is used, the product will also be enantiomerically pure, assuming the chiral center in the nucleophile is not affected by the reaction.
Metal-Catalyzed Cross-Coupling Reactions
This compound serves as a versatile substrate in various metal-catalyzed cross-coupling reactions. The presence of the chlorine atom at the C2 position of the oxazole ring allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted oxazole derivatives. Although chloro-heterocycles are often less reactive than their bromo or iodo counterparts, advancements in catalyst systems have enabled their efficient use. researchgate.netacs.org
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide. youtube.com For this compound, this palladium-catalyzed reaction facilitates the synthesis of 2-aryl- and 2-heteroaryl-4,5-dimethyloxazoles. The catalytic cycle typically involves three key steps: oxidative addition of the chlorooxazole to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comnih.gov
The success of coupling less reactive chloro-heterocycles hinges on the use of highly active catalyst systems. These systems often employ electron-rich, bulky phosphine (B1218219) ligands, such as dialkylbiaryl phosphines, which promote the oxidative addition step and stabilize the palladium intermediates. nih.gov The choice of base and solvent is also critical for an efficient reaction.
| Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 4,5-Dimethyl-2-phenyloxazole |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)-4,5-dimethyloxazole |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | 4,5-Dimethyl-2-(thiophen-2-yl)oxazole |
| Pyridin-3-ylboronic acid | PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 4,5-Dimethyl-2-(pyridin-3-yl)oxazole |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds between aryl or heteroaryl halides and amines. wikipedia.org This reaction allows for the synthesis of 2-amino-4,5-dimethyloxazole derivatives from this compound. The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination. jk-sci.comlibretexts.org
The amination of aryl chlorides typically requires specialized catalyst systems to overcome the challenging oxidative addition step. jk-sci.com Bulky, electron-rich phosphine ligands are essential for achieving high yields. tcichemicals.comresearchgate.net The choice of a non-nucleophilic, strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for facilitating the deprotonation of the amine without competing side reactions. jk-sci.com
| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 4-(4,5-Dimethyloxazol-2-yl)morpholine |
| Aniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | N-(4,5-Dimethyloxazol-2-yl)aniline |
| Benzylamine | PdCl₂(Amphos)₂ | Amphos | K₃PO₄ | t-BuOH | N-Benzyl-4,5-dimethyloxazol-2-amine |
| Pyrrolidine | Pd(OAc)₂ | BINAP | LiHMDS | THF | 2-(Pyrrolidin-1-yl)-4,5-dimethyloxazole |
Beyond Suzuki and Buchwald-Hartwig reactions, this compound can potentially participate in other palladium-catalyzed transformations, such as the Sonogashira and Heck couplings.
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The coupling of heteroaryl chlorides like this compound is challenging due to the strength of the C-Cl bond but can be achieved under specific conditions, often requiring higher temperatures and more active catalysts. libretexts.org The reaction provides a direct route to 2-alkynyl-4,5-dimethyloxazoles. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. libretexts.org
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. rsc.org The application of the Heck reaction to this compound would yield 2-vinyl-4,5-dimethyloxazole derivatives. The standard mechanism proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. rsc.org Similar to other couplings with aryl chlorides, forcing conditions or highly active catalyst systems may be necessary for successful transformation. nih.govmdpi.com
Ring-Opening and Rearrangement Reactions
The oxazole ring, while aromatic, is susceptible to cleavage and rearrangement under certain energetic conditions, including the presence of strong acids, bases, or upon photochemical irradiation.
The oxazole ring contains an imino-ether functionality (O-C=N), which is susceptible to hydrolysis under both acidic and basic conditions. libretexts.org
In base-catalyzed hydrolysis , a hydroxide (B78521) ion directly attacks the electrophilic C2 carbon in an SN2-type reaction. libretexts.org This addition leads to a tetrahedral intermediate, which then undergoes ring opening to form the enolate of the α-acylamino ketone. Subsequent protonation during workup yields the final product. The basic hydrolysis of the oxazole ring is conceptually similar to saponification, the base-promoted hydrolysis of esters. libretexts.orgchemistrysteps.com
The photochemistry of five-membered heterocyclic rings like oxazoles is a rich field characterized by complex rearrangements and the formation of transient, elusive intermediates. capes.gov.br Upon UV irradiation, this compound is expected to undergo ring cleavage. Drawing parallels from the photochemistry of related azoles like isoxazoles, the initial step likely involves the homolytic cleavage of the weakest ring bond, the O1-C2 bond. acs.orgnih.gov
This cleavage can lead to the formation of highly reactive intermediates. One plausible pathway involves the formation of a nitrile ylide . The generation of such intermediates from other heterocyclic precursors has been documented. nih.govrsc.org These nitrile ylides are 1,3-dipoles and can be trapped by various dipolarophiles or undergo intramolecular cyclization to yield new ring systems.
Another potential pathway, observed in the photolysis of isoxazoles, involves rearrangement to an acyl azirine intermediate, which can then rearrange further. acs.orgnih.gov Characterization of these elusive intermediates often requires specialized techniques such as matrix isolation spectroscopy at cryogenic temperatures (e.g., 4 K in an argon matrix), combined with computational studies to identify their spectroscopic signatures (e.g., IR spectra). acs.org These studies are crucial for elucidating the complex mechanistic pathways of photochemical transformations.
Oxidation and Reduction Chemistry of the Oxazole Ring and Side Chains
The reactivity of this compound in oxidation and reduction reactions is dictated by the interplay of the electron-withdrawing chloro group at the C2 position, the inherent electronic properties of the oxazole ring, and the reactive methyl groups at the C4 and C5 positions. These reactions are crucial for the functionalization of the molecule, allowing for the introduction of new chemical moieties or the modification of existing ones.
Selective Oxidation of Methyl Groups
The methyl groups at the C4 and C5 positions of the oxazole ring are analogous to benzylic positions on an aromatic ring, making them susceptible to oxidation. libretexts.org However, achieving selective oxidation of one methyl group over the other, or preventing over-oxidation to carboxylic acids, presents a significant synthetic challenge. nih.gov The course of the oxidation is heavily dependent on the chosen oxidant and reaction conditions.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are capable of oxidizing alkyl side chains on heterocyclic rings. libretexts.org Applying these harsh conditions to this compound would likely lead to the oxidation of both methyl groups, ultimately yielding 2-chlorooxazole-4,5-dicarboxylic acid. Controlling the stoichiometry and temperature could potentially allow for the isolation of intermediate mono- or di-aldehydes, but selectivity is often poor.
More sophisticated and milder methods are required for selective oxidation. Catalytic approaches, for instance using ruthenium-containing compounds in the presence of an oxygen-containing gas, have been employed for the oxidation of alkyl aromatic compounds. google.com Another advanced technique is electrochemical oxidation, which can offer high selectivity. nih.gov In the case of this compound, the site-selectivity of electrochemical oxidation would be governed by the electronic properties of the oxazole ring rather than steric factors. nih.gov This could potentially allow for the preferential oxidation of either the C4-methyl or C5-methyl group to the corresponding aldehyde or acetal, depending on the precise reaction setup. nih.gov
It is also important to consider that under certain oxidative conditions, particularly those involving enzymes like aldehyde oxidase, the oxazole ring itself can be a target. Studies on other substituted oxazoles have shown that ring oxidation can occur at the C2 position to form a 2-oxazolone, which represents a potential competing reaction pathway. researchgate.net
| Reagent/Method | Target | Potential Product(s) | Remarks |
| KMnO₄ (hot, acidic) | Both Methyl Groups | 2-Chlorooxazole-4,5-dicarboxylic acid | Harsh conditions, low selectivity for intermediates. libretexts.org |
| Electrochemical Oxidation | C4 or C5 Methyl Group | 2-Chloro-5-methyl-oxazole-4-carbaldehyde2-Chloro-4-methyl-oxazole-5-carbaldehyde | Offers potential for high site-selectivity based on electronic control. nih.gov |
| Ruthenium Catalyst + O₂ | Methyl Group(s) | Aldehydes or Carboxylic Acids | Catalytic method for oxidizing alkyl side chains on aromatic systems. google.com |
| Aldehyde Oxidase | Oxazole Ring (C2) | 4,5-Dimethyl-2-oxazolone (after dechlorination) | A potential enzymatic side-reaction involving ring oxidation. researchgate.net |
Catalytic Hydrogenation and Other Reduction Pathways
The reduction of this compound can proceed via several pathways, primarily involving the hydrogenolysis of the carbon-chlorine bond or the hydrogenation of the oxazole ring itself. The outcome is highly dependent on the catalyst, solvent, and reaction conditions.
Catalytic Hydrogenation and Hydrodechlorination (HDC)
The C2-chloro substituent is a prime target for catalytic hydrogenolysis, a reaction where a C-X bond (X=halogen) is cleaved by hydrogen in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. researchgate.net In a process analogous to the hydrodechlorination of other chloroaromatic compounds, treating this compound with hydrogen gas over a Pd/C catalyst would be expected to selectively cleave the C-Cl bond, yielding 4,5-dimethyloxazole (B1362471) as the primary product. researchgate.net The choice of solvent can significantly influence the reaction's efficiency and selectivity. researchgate.net This method is generally clean and efficient for removing the halogen substituent without affecting the heterocyclic ring or the alkyl side chains under controlled conditions.
Ring Reduction
The oxazole ring contains two double bonds (C=N and C=C) that can be reduced under more forcing hydrogenation conditions. Catalytic hydrogenation can lead to the partial reduction of the ring to form a 4,5-dimethyloxazoline or complete saturation to yield a 4,5-dimethyloxazolidine. This typically requires more active catalysts, such as rhodium or platinum, or higher hydrogen pressures and temperatures compared to what is needed for simple hydrodechlorination.
The selective reduction of the furan (B31954) ring, a related oxygen heterocycle, has been extensively studied and provides insight into the potential pathways for oxazole reduction. nih.govmdpi.com Catalysts and conditions must be carefully chosen to avoid over-reduction or undesired side reactions like hydrogenolysis of the C-O bond, which would result in ring opening. For instance, bimetallic catalysts such as Cu-Co have been shown to be effective in the selective hydrogenolysis of side chains on furan rings, demonstrating that catalyst composition is key to directing the reaction pathway. nih.gov
| Reagent/Method | Target | Potential Product(s) | Remarks |
| H₂, Pd/C | C2-Cl Bond | 4,5-Dimethyloxazole | Selective hydrodechlorination is the expected primary pathway under mild conditions. researchgate.net |
| H₂, PtO₂ or Rh/C | Oxazole Ring | 4,5-Dimethyl-2-oxazoline4,5-Dimethyloxazolidine | More forcing conditions can lead to partial or full saturation of the oxazole ring. |
| H₂, Cu-Co Catalyst | Ring/Side Chains | Ring-opened products | Different catalysts can promote hydrogenolysis pathways, leading to ring cleavage. nih.gov |
Structural Analysis and Advanced Spectroscopic Characterization of 2 Chloro 4,5 Dimethyloxazole and Its Derivatives
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental to elucidating the structure of 2-Chloro-4,5-dimethyloxazole. Each technique offers unique insights into the molecular framework, and together they provide a complete picture of its chemical identity.
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei such as ¹H and ¹³C.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, two distinct signals are expected for the two methyl groups attached to the oxazole (B20620) ring. Due to their different positions relative to the ring's heteroatoms, they are chemically non-equivalent. The methyl group at the C4 position would likely appear at a slightly different chemical shift than the methyl group at the C5 position. Both signals would present as singlets, as there are no adjacent protons to cause spin-spin coupling. The expected chemical shift region for these methyl protons is typically around δ 2.0-2.5 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, five distinct signals are anticipated. The electronegative chlorine atom attached to C2 will cause a significant downfield shift for this carbon, placing its resonance at a high chemical shift value. docbrown.info The two methyl carbons (at C4 and C5) would appear in the upfield region of the spectrum. The quaternary carbons of the oxazole ring, C4 and C5, would have characteristic chemical shifts influenced by the attached methyl groups and their position within the heterocyclic ring.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on general principles and data from analogous structures.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | C4-CH₃ | ~2.2 | Singlet |
| ¹H | C5-CH₃ | ~2.1 | Singlet |
| ¹³C | C2 | >150 | - |
| ¹³C | C4 | ~145 | - |
| ¹³C | C5 | ~135 | - |
| ¹³C | C4-CH₃ | ~12 | - |
| ¹³C | C5-CH₃ | ~10 | - |
For this compound, the IR spectrum would be expected to show several key absorption bands. These include:
C-H stretching vibrations from the methyl groups, typically appearing in the 2900-3000 cm⁻¹ region.
C=N stretching vibration of the oxazole ring, which is expected around 1600-1650 cm⁻¹.
C=C stretching vibration , also from the oxazole ring, typically observed near the C=N stretch.
C-O-C stretching vibrations of the oxazole ring, which can appear in the 1000-1300 cm⁻¹ region.
A C-Cl stretching vibration , which is expected to be found in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Cl bonds, aiding in a complete vibrational analysis.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch | Methyl (CH₃) | 2900 - 3000 |
| C=N Stretch | Oxazole Ring | 1600 - 1650 |
| C=C Stretch | Oxazole Ring | 1500 - 1600 |
| C-O-C Stretch | Oxazole Ring | 1000 - 1300 |
| C-Cl Stretch | Chloro-substituent | 600 - 800 |
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. scispace.com
Mass Spectrometry (MS): In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be a key feature. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. The fragmentation of oxazole rings can be complex, but common pathways involve the loss of CO, HCN, or cleavage of the substituents. clockss.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. By measuring the mass to several decimal places, the elemental composition (C₅H₆ClNO) can be confirmed, distinguishing it from other compounds with the same nominal mass.
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic and conjugated systems like oxazoles, this technique provides information about the π-electron system. This compound is expected to exhibit absorption bands in the UV region corresponding to π→π* transitions within the oxazole ring. rsc.org The position and intensity of the absorption maximum (λ_max) are influenced by the substituents on the ring. The chlorine and methyl groups, while not extending the conjugation, will have electronic effects that modulate the energy of these transitions compared to the parent oxazole molecule. The spectra are typically recorded in solvents of varying polarity, such as ethanol (B145695) or acetonitrile (B52724), to assess any solvatochromic effects. researchgate.netresearchgate.net
X-ray Crystallography for Precise Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction study of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This would confirm the planarity of the oxazole ring and the geometry of the methyl and chloro substituents.
Furthermore, the crystal structure analysis would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions. Potential interactions could include dipole-dipole forces and, notably, halogen bonding, where the electrophilic region on the chlorine atom interacts with a nucleophilic atom on an adjacent molecule. st-andrews.ac.uk This information is crucial for understanding the solid-state properties of the compound.
Conformational Analysis and Stereochemical Assignment of Derived Compounds
The steric and electronic properties of the oxazole ring can significantly influence the conformational preferences of flexible side chains attached to it. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine through-space proximities between atoms, providing key data for assigning relative stereochemistry and identifying the dominant solution-state conformation. Computational chemistry methods are often employed in conjunction with experimental data to model the potential energy surfaces of these derivatives and predict the most stable conformers. The absolute stereochemistry of chiral derivatives can be definitively established using X-ray crystallography on a single crystal. nih.gov
Computational and Theoretical Investigations of 2 Chloro 4,5 Dimethyloxazole
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 2-Chloro-4,5-dimethyloxazole, such studies would provide invaluable insights into its structure, stability, and electronic characteristics.
Density Functional Theory (DFT) for Optimized Geometries, Energies, and Electronic Structures
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and its corresponding energy. A DFT study of this compound would typically be performed using a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)).
The results of such a study would be presented in a table detailing key geometrical parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated using DFT
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C2-Cl | Data not available |
| C4-C5 | Data not available |
| O1-C2 | Data not available |
| N3-C4 | Data not available |
| C5-C4-N3 | Data not available |
| O1-C2-N3 | Data not available |
This table is for illustrative purposes only. No published data is available.
Additionally, the total energy and dipole moment would be calculated to provide information on the molecule's stability and polarity.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is employed to understand the distribution of electron density across a molecule and to identify significant intramolecular interactions. An NBO analysis of this compound would reveal the natural atomic charges on each atom, providing insight into its electronic landscape.
Table 2: Hypothetical Natural Atomic Charges for this compound from NBO Analysis
| Atom | Charge (e) |
|---|---|
| O1 | Data not available |
| C2 | Data not available |
| N3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| Cl | Data not available |
This table is for illustrative purposes only. No published data is available.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map would show regions of negative potential (in red), indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (in blue), indicating electron-deficient areas prone to nucleophilic attack. The nitrogen and oxygen atoms would be expected to be regions of negative potential, while the areas around the chlorine and hydrogen atoms might show positive potential.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Chemical Reactivity and Stability
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only. No published data is available.
Computational Modeling of Reaction Mechanisms
Computational modeling can be used to explore the pathways of chemical reactions, providing detailed information about the energy changes that occur and the structures of transient species.
Elucidation of Reaction Pathways and Transition States
For this compound, computational modeling could be used to investigate its reactivity, for example, in nucleophilic substitution reactions where the chlorine atom is displaced. Such studies would involve locating the transition state structures and calculating the activation energies for the proposed reaction pathways. This would provide a theoretical basis for understanding the reaction kinetics and predicting the most favorable reaction products.
Simulation of Solvent Effects and Catalytic Influence
Similarly, the catalytic influence on reactions involving this compound could be investigated through computational means. Theoretical models can elucidate reaction mechanisms, identify transition states, and predict how a catalyst might lower the activation energy of a particular transformation. Despite the potential for such investigations, there are no specific published studies on the catalytic influence on this compound.
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds. Techniques such as the Gauge-Including Atomic Orbital (GIAO) method are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Similarly, vibrational frequencies, corresponding to infrared and Raman spectroscopy, can be computed to help assign experimental spectra.
While these methods are well-established, specific computational predictions and their correlation with experimental data for the NMR chemical shifts and vibrational frequencies of this compound have not been reported in peer-reviewed literature. General studies on other oxazole (B20620) derivatives have shown that theoretical calculations can provide valuable insights into their spectroscopic properties. researchgate.netnih.gov
Table 1: Hypothetical Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (CH₃ at C4) | Data not available | Data not available |
| ¹H NMR Chemical Shift (CH₃ at C5) | Data not available | Data not available |
| ¹³C NMR Chemical Shift (C2) | Data not available | Data not available |
| ¹³C NMR Chemical Shift (C4) | Data not available | Data not available |
| ¹³C NMR Chemical Shift (C5) | Data not available | Data not available |
| ¹³C NMR Chemical Shift (CH₃ at C4) | Data not available | Data not available |
| ¹³C NMR Chemical Shift (CH₃ at C5) | Data not available | Data not available |
| Major IR Vibrational Frequency (C=N stretch) | Data not available | Data not available |
| Major IR Vibrational Frequency (C-Cl stretch) | Data not available | Data not available |
This table is for illustrative purposes only, as specific data for this compound is not available in the scientific literature.
Investigation of Nonlinear Optical (NLO) Properties through Hyperpolarizability Calculations
Nonlinear optical (NLO) materials are of interest for their potential applications in optoelectronics and photonics. Computational chemistry plays a crucial role in the design and evaluation of new NLO materials by calculating their hyperpolarizability, a measure of the nonlinear response of a molecule to an applied electric field.
The investigation of NLO properties typically involves calculating the first and second hyperpolarizabilities (β and γ, respectively) using quantum chemical methods. Studies on other substituted azoles have explored how different donor and acceptor groups can influence these properties. ibm.commdpi.com However, there is no published research specifically detailing the hyperpolarizability calculations and the investigation of NLO properties for this compound.
Table 2: Hypothetical Nonlinear Optical Properties of this compound
| Property | Calculated Value |
| First Hyperpolarizability (β) | Data not available |
| Second Hyperpolarizability (γ) | Data not available |
This table is for illustrative purposes only, as specific data for this compound is not available in the scientific literature.
Applications in Advanced Organic Synthesis and Materials Science
2-Chloro-4,5-dimethyloxazole as a Versatile Building Block in Organic Synthesis
The reactivity of the C-Cl bond in this compound is a key feature that would allow for its elaboration into a variety of other functional groups and for its incorporation into larger molecular frameworks.
The chlorine atom at the 2-position of the oxazole (B20620) ring can be readily displaced by a range of nucleophiles, such as amines, thiols, and alcohols. This reactivity enables the synthesis of a diverse array of 2-substituted-4,5-dimethyloxazoles. These products can, in turn, serve as intermediates for the construction of more complex heterocyclic systems. For instance, the introduction of a functionalized side chain at the 2-position could facilitate subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic scaffolds. While direct examples involving this compound are scarce, the general reactivity pattern of 2-chlorooxazoles supports this potential application.
Multicomponent reactions (MCRs) are powerful tools in modern drug discovery and materials science, allowing for the rapid and efficient synthesis of large and diverse chemical libraries from simple starting materials in a single synthetic operation. The electrophilic nature of the carbon atom bearing the chlorine in this compound suggests its potential as a component in MCRs. For example, it could potentially react with a nucleophile and another electrophile in a sequential addition-elimination pathway to generate highly substituted oxazole derivatives. The development of such MCRs involving this compound would be of significant interest for the generation of molecular libraries for high-throughput screening.
Development of Functional Materials and Chemical Probes
The oxazole core is known to be a component of various functional organic materials. The substitution pattern on the oxazole ring can significantly influence the electronic and photophysical properties of the resulting compounds.
Oxazole-containing compounds can exhibit fluorescence, and their emission properties can be tuned by modifying the substituents on the heterocyclic ring. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby affecting the absorption and emission wavelengths. While the intrinsic fluorescence characteristics of this compound have not been reported, its derivatives, obtained through the substitution of the chlorine atom, could be designed to possess specific photophysical properties. For example, coupling with fluorescent aromatic or heteroaromatic moieties could lead to novel fluorescent probes for various applications.
Organic materials with tailored electronic properties are at the forefront of research in areas such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The oxazole ring can act as an electron-accepting or electron-transporting unit in such materials. The ability to functionalize this compound at the 2-position provides a handle to attach various electroactive groups and to construct conjugated systems with desired electronic properties. Further research into the synthesis and characterization of polymers and oligomers incorporating the 4,5-dimethyloxazole-2-yl moiety could reveal its potential in advanced material design.
Role in the Design of Novel Reagents and Catalysts (if applicable)
While there is no current literature to support the direct application of this compound as a novel reagent or catalyst, its reactive nature could be harnessed for such purposes. For example, it could be a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands containing an oxazole moiety. Such ligands could then be used to prepare transition metal complexes with unique catalytic activities.
Medicinal Chemistry Research Perspectives Excluding Clinical Applications
Significance of the Oxazole (B20620) Scaffold as a Privileged Structure in Drug Discovery and Design
The oxazole nucleus is widely recognized as a "privileged structure" in the field of medicinal chemistry. bohrium.comnih.govtandfonline.commdpi.comresearchgate.net This five-membered heterocyclic ring, containing both an oxygen and a nitrogen atom, is a common feature in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. bohrium.comtandfonline.com Its significance stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, and van der Waals forces, with a diverse range of biological targets like enzymes and receptors. bohrium.comtandfonline.com
The structural rigidity and planar nature of the oxazole ring help in positioning substituents in a well-defined spatial orientation, which is crucial for specific binding to biological macromolecules. bohrium.com Furthermore, the oxazole ring is considered a bioisostere for other functional groups, such as esters and amides, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Its versatile chemical nature allows for the synthesis of a large number of derivatives, making it an attractive starting point for the development of new therapeutic agents. bohrium.comtandfonline.com A number of clinically used drugs, including the anti-inflammatory agent Oxaprozin and the antibiotic Linezolid, feature the oxazole scaffold, underscoring its therapeutic relevance. bohrium.com
Structure-Activity Relationship (SAR) Studies for Oxazole Derivatives in Pre-clinical Models
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For oxazole derivatives, extensive SAR studies have been conducted to understand how different substituents on the oxazole ring influence their therapeutic effects. bohrium.com These studies have been instrumental in the development of potent and selective drug candidates in preclinical models for various diseases, including cancer.
In the context of anticancer research, SAR studies have revealed that the nature and position of substituents on the oxazole ring are critical for cytotoxicity. For instance, the introduction of specific aromatic or heterocyclic rings at the 2- and 5-positions of the oxazole can significantly enhance the anticancer activity. The presence of electron-withdrawing or electron-donating groups on these appended rings can further modulate the activity and selectivity against different cancer cell lines.
Below is a table summarizing representative SAR findings for oxazole derivatives in preclinical anticancer studies:
| General Oxazole Structure | Substituent (R) | Biological Target/Activity | Key SAR Findings |
| 2-Aryl-5-alkyloxazole | Varied aryl and alkyl groups | Tubulin polymerization inhibition | The nature of the aryl group at the 2-position and the alkyl chain length at the 5-position significantly influence the inhibitory activity. |
| 2,5-Diaryloxazole | Substituted phenyl rings | Cyclooxygenase (COX) inhibition | The substitution pattern on the phenyl rings is crucial for selectivity towards COX-1 or COX-2 enzymes. |
| 4-Carboxamido-oxazole | Various amide functionalities | p38 MAP kinase inhibition | The nature of the amide substituent and its steric and electronic properties are key determinants of inhibitory potency. |
These studies underscore the importance of systematic structural modifications of the oxazole scaffold to achieve desired biological activities.
Rational Design of Ligands and Modulators Targeting Specific Molecular Pathways
The oxazole scaffold serves as a valuable template in the rational design of ligands and modulators that target specific molecular pathways implicated in disease. tandfonline.com Its defined geometry and electronic properties allow for precise interactions with the active sites of enzymes or the binding pockets of receptors.
One prominent example is the design of oxazole-based inhibitors for protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. By strategically placing substituents on the oxazole ring that can form specific hydrogen bonds or hydrophobic interactions with key amino acid residues in the kinase active site, researchers can develop potent and selective inhibitors. For example, the nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor binding modes.
Similarly, oxazole derivatives have been rationally designed as antagonists for various G protein-coupled receptors (GPCRs). The oxazole core can serve as a rigid scaffold to present pharmacophoric groups in the correct orientation for binding to the receptor and blocking the binding of the endogenous ligand. The ability to fine-tune the physicochemical properties of the oxazole derivatives through substitution allows for the optimization of their affinity, selectivity, and pharmacokinetic profiles.
Development of Chemical Probes for Investigating Biological Mechanisms
Chemical probes are essential tools for dissecting complex biological processes. The oxazole scaffold has been incorporated into the design of such probes due to its favorable chemical and photophysical properties. For instance, oxazole-containing compounds have been developed as fluorescent probes for the detection of specific ions or molecules within cells.
A notable example is the development of a novel oxazole-based near-infrared (NIR) fluorescent probe for the sequential detection of copper (Cu²⁺) and sulfide (S²⁻) ions. This probe exhibits a "turn-off" fluorescent response to Cu²⁺, which can then be reversed by the addition of S²⁻, leading to a "turn-on" signal. Such probes are invaluable for studying the roles of these ions in various physiological and pathological processes. The design of these probes often relies on the ability of the oxazole ring to participate in a conjugated system that influences the fluorescence properties of the molecule.
While specific probes based on 2-Chloro-4,5-dimethyloxazole are not widely reported, the principles demonstrated with other oxazole derivatives highlight the potential of this chemical class in the development of sophisticated tools for chemical biology research.
Fungicidal and Other Agro-Chemical Applications of Oxazole Derivatives
Beyond medicinal applications, oxazole derivatives have shown significant promise in the agricultural sector, particularly as fungicides. bohrium.comnih.gov The oxazole ring is a key structural component in several commercial and developmental agrochemicals. These compounds often function by inhibiting specific enzymes in fungi that are essential for their growth and survival.
The fungicidal activity of oxazole derivatives is highly dependent on the substitution pattern around the core ring. For example, certain pyridyl-oxazole carboxamides have demonstrated excellent fungicidal activities against common plant pathogens like Botrytis cinerea and Rhizoctonia solani. nih.gov SAR studies in this area have shown that the type and position of substituents on both the pyridine and oxazole rings can dramatically affect the potency and spectrum of activity.
The following table provides examples of the fungicidal activity of some oxazole derivatives against various plant pathogens:
| Oxazole Derivative Class | Target Pathogen | Inhibitory Activity | Key Structural Features |
| Pyridyl-oxazole carboxamides | Botrytis cinerea | High inhibitory rates at 100 mg/L nih.gov | The presence of specific substituents on the pyridine ring. |
| Phenyl-oxazole derivatives | Rhizoctonia solani | Significant mycelial growth inhibition | The substitution pattern on the phenyl ring influences activity. |
| Thiazolyl-oxazole compounds | Various agricultural fungi | Broad-spectrum fungicidal effects | The combination of thiazole and oxazole rings is crucial for activity. |
In addition to their fungicidal properties, some oxazole derivatives have also been investigated as herbicides and insecticides, further highlighting the versatility of this chemical scaffold in agrochemical research. bohrium.com
Conclusion and Future Research Directions
Summary of Current Understanding and Key Research Achievements
Currently, there is a lack of dedicated research focusing exclusively on 2-Chloro-4,5-dimethyloxazole. The understanding of its properties and reactivity is largely inferred from the well-documented chemistry of the oxazole (B20620) scaffold. Oxazoles are significant five-membered aromatic heterocycles containing nitrogen and oxygen, known for their presence in natural products and their wide range of pharmacological activities. tandfonline.com The primary research achievements in the broader field of substituted oxazoles include the development of versatile synthetic methods, such as the Robinson-Gabriel synthesis and various cross-coupling reactions, which allow for the creation of diverse molecular architectures. spkx.net.cnnih.gov The reactivity of the oxazole ring, particularly its susceptibility to electrophilic substitution at the C5 position and nucleophilic substitution when a leaving group is present, is also well-established. tandfonline.com For halogenated oxazoles, substitution of the halogen is a key reaction, with the C2 position being the most reactive site for nucleophilic attack. tandfonline.com
Identification of Emerging Synthetic Methodologies and Strategies
Modern organic synthesis is moving towards more efficient and environmentally benign methods. For a compound like this compound, several emerging strategies could be pivotal.
One-Pot Synthesis/Cross-Coupling: A promising approach involves the one-pot synthesis of a 5-(triazinyloxy)oxazole intermediate from simple precursors, followed by a nickel-catalyzed Suzuki-Miyaura coupling reaction to introduce various substituents. nih.gov This methodology could be adapted to synthesize a range of 2-substituted-4,5-dimethyloxazoles from the 2-chloro precursor.
Tandem Reactions: Efficient one-pot methods, such as the tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane with acyl chlorides, have been developed for the synthesis of 2,4,5-trisubstituted oxazoles. organic-chemistry.org Exploring similar tandem strategies could lead to novel and efficient routes to this compound and its derivatives under mild conditions.
Green Chemistry Approaches: The use of recyclable catalysts, such as ionic liquids supported on magnetic nanoparticles, and solvent-free reaction conditions (e.g., sonication) are gaining traction for the synthesis of related heterocyclic compounds like benzoxazoles. bohrium.comresearchgate.net Applying these green principles could lead to more sustainable synthetic routes.
| Synthetic Strategy | Description | Potential Advantages |
| One-Pot Suzuki-Miyaura Coupling | Formation of an oxazole ring followed by an in-situ cross-coupling reaction to introduce substituents. nih.gov | High efficiency, reduced purification steps, access to diverse derivatives. |
| Tandem Aza-Wittig Reaction | A sequence of reactions (aza-Wittig/Michael/isomerization) starting from vinyliminophosphorane to form the oxazole core. organic-chemistry.org | Mild conditions, good yields, catalyst-free. |
| Green Catalysis | Use of reusable catalysts like supported ionic liquids under solvent-free conditions. bohrium.comresearchgate.net | Environmentally friendly, catalyst can be easily recovered and reused. |
Exploration of Uncharted Reactivity Pathways and Transformations
The chlorine atom at the C2 position of this compound is the most prominent functional handle for chemical transformations. While nucleophilic substitution is the expected reactivity, several other pathways remain uncharted.
Metal-Catalyzed Cross-Coupling: Beyond Suzuki-Miyaura, a systematic exploration of other palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) would vastly expand the synthetic utility of this compound, allowing for the introduction of alkynyl, vinyl, and amino groups at the C2 position.
Functionalization of Methyl Groups: The methyl groups at the C4 and C5 positions offer opportunities for functionalization. Reactions such as radical halogenation followed by substitution could introduce further diversity into the molecule.
Ring Transformation Reactions: The stability of the oxazole ring can be overcome under specific conditions. Investigating its behavior under high temperature, photochemical, or strong acidic/basic conditions could lead to novel ring-opening or ring-transformation reactions, yielding entirely new heterocyclic scaffolds.
Prognosis for Novel Applications in Synthetic Chemistry and Related Scientific Disciplines
Given the prevalence of chlorinated heterocycles in approved pharmaceuticals and the importance of the oxazole scaffold, this compound holds considerable promise as a versatile building block. nih.gov
Medicinal Chemistry: The compound is an ideal starting point for the synthesis of compound libraries. By replacing the chlorine atom with various functional groups through cross-coupling reactions, chemists can generate a multitude of derivatives for screening against biological targets. The oxazole core is a known pharmacophore with applications as anti-inflammatory, antifungal, and anticancer agents. organic-chemistry.orgmdpi.com
Materials Science: Polysubstituted oxazoles have found applications as liquid scintillators. nih.gov The 4,5-dimethyl-2-substituted oxazole framework could be explored for the development of new organic materials with interesting photophysical properties, such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Agrochemicals: Heterocyclic compounds are a cornerstone of the agrochemical industry. Derivatives of this compound could be synthesized and tested for potential herbicidal, insecticidal, or fungicidal activity.
Challenges and Opportunities for Future Research on this compound
The primary challenge in the study of this compound is the current lack of foundational data. This, however, presents a significant opportunity for original research.
| Aspect | Challenges | Opportunities |
| Synthesis | Development of a scalable, high-yielding, and cost-effective synthesis route. | To establish a benchmark synthesis that can be widely adopted for producing the compound and its analogues. |
| Characterization | A complete lack of published spectroscopic and physicochemical data. | Thorough characterization using NMR, IR, Mass Spectrometry, and X-ray crystallography to create a comprehensive data profile. |
| Reactivity | The reactivity profile is currently based on predictions from related compounds. | Systematic investigation of its reactivity in various reaction types (e.g., cross-coupling, substitution, cycloaddition) to map its chemical behavior. |
| Application | No currently documented applications. | To pioneer its use as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or functional materials. |
Future research should prioritize the development of an optimized synthesis, followed by a comprehensive characterization of the compound's physical and chemical properties. A systematic study of its reactivity, particularly focusing on the C2-chloro position, will unlock its potential as a valuable building block in synthetic chemistry.
Q & A
Q. Key Considerations :
- Purification via recrystallization (water-ethanol mixtures) or column chromatography.
- Monitor reaction progress using TLC or HPLC.
| Example Synthesis Data (Analogous Compound) |
|---|
| Precursor: 2-chloro-4,5-dimethylbenzohydrazide |
| Reagent: CS₂, reflux in ethanol |
| Yield: 76% |
| Characterization: H NMR, MS, HPLC |
| Reference: |
Basic: What safety protocols are essential for handling this compound?
Answer:
While direct safety data for this compound is limited, protocols for structurally similar chlorinated heterocycles (e.g., 2-(2-Chlorophenyl)-4,5-dihydrooxazole) recommend:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : In airtight containers under inert atmosphere (N₂ or Ar) at 2–8°C .
- Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline solution for 15 minutes .
Advanced: How can regioselective functionalization of the oxazole ring be achieved?
Answer:
Regioselective modification of this compound requires strategic use of directing groups or lithiation. For example:
- Directed ortho-Lithiation : Use strong bases like LiTMP (lithium tetramethylpiperidine) to deprotonate specific positions, followed by electrophilic quenching (e.g., aldehydes or iodomethane). This method was applied to 2-chloroisonicotinic acid to achieve 4,5-substitution .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 2-position, leveraging the chloro group as a leaving group.
Q. Methodological Tips :
- Optimize solvent (THF or Et₂O) and temperature (–78°C for lithiation).
- Validate regiochemistry via C NMR or X-ray crystallography.
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing.
- Control Compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays).
- Dose-Response Curves : Perform triplicate experiments across 3–4 logarithmic concentrations.
Example : A study on 2-Hydrazinyl-4,5-dihydroimidazole hydrochloride highlighted discrepancies in anticancer activity due to cell line specificity. Researchers validated results using apoptosis markers (Annexin V/PI) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl groups at 4,5-positions and chloro at 2-position).
- Mass Spectrometry (MS) : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., observed m/z 241.0194 vs. calculated 241.0202 for an oxadiazole analog) .
- HPLC : Purity assessment (>95%) with C18 columns and UV detection.
Advanced: What computational approaches predict the reactivity of this compound?
Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to analyze electrophilic/nucleophilic sites.
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- SAR Studies : Compare with analogs like 2-Chloro-4,5-diphenyloxazole to evaluate substituent effects on activity .
Advanced: How does steric hindrance from methyl groups influence reaction pathways?
Answer:
The 4,5-dimethyl groups create steric bulk, directing reactions to the less hindered 2-position. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
